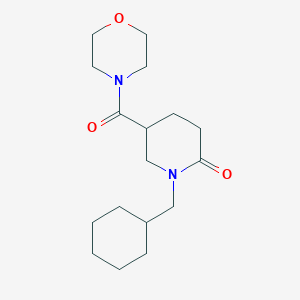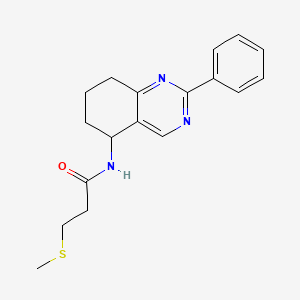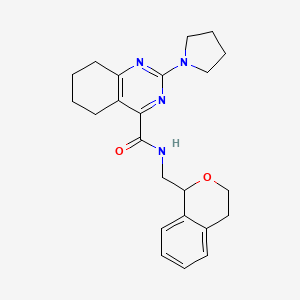
1-(cyclohexylmethyl)-5-(4-morpholinylcarbonyl)-2-piperidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclohexylmethyl)-5-(4-morpholinylcarbonyl)-2-piperidinone, also known as CXMCP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CXMCP belongs to the class of piperidinone derivatives and is known for its unique chemical structure, which makes it an attractive target for drug discovery.
Wirkmechanismus
1-(cyclohexylmethyl)-5-(4-morpholinylcarbonyl)-2-piperidinone acts as a reversible inhibitor of MAO-B by binding to the active site of the enzyme. This binding prevents the breakdown of dopamine, leading to increased levels of dopamine in the brain. Additionally, this compound has been shown to have antioxidant properties, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its role as an inhibitor of MAO-B. Increased levels of dopamine in the brain can lead to improved motor function and reduced symptoms of Parkinson's disease. This compound has also been shown to have neuroprotective effects and may help prevent the degeneration of dopaminergic neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(cyclohexylmethyl)-5-(4-morpholinylcarbonyl)-2-piperidinone in lab experiments is its potency as an inhibitor of MAO-B. This makes it a valuable tool for studying the role of dopamine in various diseases and for developing new treatments. However, the synthesis of this compound is complex and requires specialized equipment and expertise, which can limit its availability for lab experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(cyclohexylmethyl)-5-(4-morpholinylcarbonyl)-2-piperidinone. One area of interest is its potential as a treatment for Alzheimer's disease, as studies have shown that it may help prevent the formation of beta-amyloid plaques in the brain. Additionally, this compound may have applications in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Further research is needed to fully understand the potential therapeutic benefits of this compound and to develop new drugs based on its structure and mechanism of action.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its unique chemical structure and mechanism of action make it an attractive target for drug discovery, and its potency as an inhibitor of MAO-B has made it a valuable tool for studying the role of dopamine in various diseases. Further research is needed to fully understand the potential of this compound and to develop new treatments based on its structure and mechanism of action.
Synthesemethoden
The synthesis of 1-(cyclohexylmethyl)-5-(4-morpholinylcarbonyl)-2-piperidinone involves a multi-step process that requires specialized equipment and expertise. The most common method involves the reaction of cyclohexanone with piperidine in the presence of a catalyst to form the intermediate compound, 1-(cyclohexylmethyl)piperidine-2,6-dione. This intermediate is then reacted with morpholine and a carbonylating agent to form this compound.
Wissenschaftliche Forschungsanwendungen
1-(cyclohexylmethyl)-5-(4-morpholinylcarbonyl)-2-piperidinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. One of the most significant applications of this compound is its role as a potent inhibitor of the enzyme, monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain. This inhibition leads to increased levels of dopamine, which can help alleviate the symptoms of Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(cyclohexylmethyl)-5-(morpholine-4-carbonyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c20-16-7-6-15(17(21)18-8-10-22-11-9-18)13-19(16)12-14-4-2-1-3-5-14/h14-15H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNDWQYAQGPEGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CC(CCC2=O)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B6026815.png)
![5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine](/img/structure/B6026817.png)
![4-bromo-1-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-methyl-3-nitro-1H-pyrazole](/img/structure/B6026824.png)

![1,2-dihydro-5-acenaphthylenyl[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6026852.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6026861.png)
![4-(4-chlorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6026866.png)

![4-({2-[(2-bromobenzoyl)amino]-5-phenyl-2,4-pentadienoyl}amino)benzoic acid](/img/structure/B6026876.png)
![N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyrazinamine](/img/structure/B6026882.png)

![N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6026900.png)
![methyl 1-chloro-5-[(ethoxyimino)methyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6026903.png)
![N-[(1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]-2-thiophenecarboxamide](/img/structure/B6026911.png)